molecular formula C6H6INO B1589881 2-Methyl-3-hydroxy-6-iodopyridine CAS No. 848952-39-6

2-Methyl-3-hydroxy-6-iodopyridine

Cat. No. B1589881
M. Wt: 235.02 g/mol
InChI Key: KJIFHCTXFFMUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07605171B2

Procedure details

To a suspension of 1.05 g (9.62 mmol) of 2-methyl-3-hydroxypyridine and 2.04 g (19.24 mmol) of sodium carbonate in 10 mL of H2O and 5 mL of CH3OH was added 2.44 g (9.62 mmol) of iodine in several portions. After stirring at rt for 30 min, the reaction mixture was acidified using 5.0 N HCl until pH=3. The mixture was extracted with EtOAc (3×20 mL). Organic layers were combined, dried over MgSO4 and concentrated. Chromatography on a Biotage 40M cartridge using 1:9 v/v EtOAc/hexanes as the eluant afforded 1.04 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 2.28 (s, 3H), 6.76 (d, J=8.2, 1H), 7.34 (d, J=8.7, 1H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[I:15]I.Cl>O.CO>[CH3:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([I:15])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
CC1=NC=CC=C1O
Name
Quantity
2.04 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC(=CC=C1O)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.